1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL is a complex organic compound with a molecular formula of C24H34N2O3
Preparation Methods
The synthesis of 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-sec-butylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy and piperazino groups can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency.
Scientific Research Applications
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and piperazino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar compounds to 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL include:
1-[2-(TERT-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL: This compound has a tert-butyl group instead of a sec-butyl group, which may affect its chemical reactivity and biological activity.
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-2-PROPANOL: The presence of a hydroxyl group instead of a methoxy group can influence its solubility and interaction with molecular targets.
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-CHLOROPHENYL)PIPERAZINO]-2-PROPANOL: The substitution of a chlorine atom can alter its electronic properties and reactivity in chemical reactions.
These comparisons highlight the uniqueness of 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL in terms of its specific functional groups and their impact on its overall properties and applications.
Properties
Molecular Formula |
C24H34N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H34N2O3/c1-4-19(2)23-7-5-6-8-24(23)29-18-21(27)17-25-13-15-26(16-14-25)20-9-11-22(28-3)12-10-20/h5-12,19,21,27H,4,13-18H2,1-3H3 |
InChI Key |
DRMNDTDVQFZCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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